3-Cyanophenylboronic acid
Overview
Description
3-Cyanophenylboronic acid, also known as 3-cyanobenzeneboronic acid, is an organic compound with the molecular formula ( \text{C}_7\text{H}_6\text{BNO}_2 ). It is a boronic acid derivative that contains a cyanide group attached to a phenyl ring. This compound is a white to off-white crystalline solid and is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
3-Cyanophenylboronic acid is primarily used as an intermediate in the synthesis of various compounds . It is known to interact with palladium in Suzuki-Miyaura coupling reactions , a widely-used method for forming carbon-carbon bonds . The compound’s primary target is therefore the palladium catalyst used in these reactions .
Mode of Action
The mode of action of this compound involves its interaction with the palladium catalyst in Suzuki-Miyaura coupling reactions . In these reactions, the palladium catalyst undergoes an oxidative addition with an electrophilic organic group, forming a new palladium-carbon bond . The this compound then undergoes transmetalation, transferring the boron-bound organic group to the palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to many biochemical pathways . The downstream effects of this reaction can vary widely depending on the specific compounds being coupled .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable boronate complexes under physiological conditions .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including piperidine-based MCH R1 antagonists, 4-aryl-1,8-naphthyridin-2(1H)-ones, and biaryl-based phenylalanine amino acid analogs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction requires a base and is typically performed in an aqueous or alcoholic solvent . The reaction is also sensitive to the presence of oxygen and moisture, so it is often carried out under an inert atmosphere . The stability of this compound can be affected by exposure to light, heat, and moisture, so it should be stored in a cool, dry place .
Biochemical Analysis
Biochemical Properties
3-Cyanophenylboronic acid plays a significant role in biochemical reactions. It can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists . It also serves as a substrate in Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones . Furthermore, it is an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Given its role in the synthesis of various compounds, it can be inferred that it may influence cell function indirectly through these compounds. For instance, its role in the synthesis of kainate receptor ligands suggests potential effects on neurotransmission and neuronal cell function .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in Suzuki-Miyaura coupling reactions . In these reactions, it forms a carbon-carbon bond via a palladium-catalyzed process . This reaction involves the transfer of the boronic acid group from this compound to another molecule, facilitated by a palladium catalyst .
Metabolic Pathways
Its role in Suzuki-Miyaura coupling reactions suggests that it may be involved in metabolic pathways where these reactions are significant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanophenylboronic acid can be synthesized through various methods. One common method involves the reaction of phenylboronic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, this compound can be produced by the direct borylation of 3-cyanophenyl halides using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the cyanide group to an amine group, resulting in the formation of 3-aminophenylboronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: 3-Aminophenylboronic acid.
Scientific Research Applications
3-Cyanophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyanide group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanophenylboronic Acid: Similar structure but with the cyanide group in the para position, which can affect its reactivity and the types of products formed.
2-Cyanophenylboronic Acid: The cyanide group is in the ortho position, leading to different steric and electronic effects compared to 3-cyanophenylboronic acid.
Uniqueness: this compound is unique due to the position of the cyanide group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis, particularly for the formation of biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(3-cyanophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHWPLGGBLUHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370216 | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150255-96-2 | |
Record name | 3-Cyanophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.